molecular formula C20H25ClN2O5 B3901980 [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid

[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid

Cat. No.: B3901980
M. Wt: 408.9 g/mol
InChI Key: HPWZBJRLVVLUEO-UHFFFAOYSA-N
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Description

[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a bicyclic heptane ring fused to a piperazine moiety, which is further connected to a chlorophenyl methanone group. The presence of oxalic acid as a counterion adds to its stability and solubility in different solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the bicyclic heptane ring, followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The final step involves the attachment of the chlorophenyl methanone group via Friedel-Crafts acylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or receptor modulators. The bicyclic heptane ring and piperazine moiety are known to interact with various biological targets, making it a valuable scaffold for drug discovery.

Medicine

In medicine, the compound and its derivatives are investigated for their therapeutic potential. Studies have shown that they may possess anti-inflammatory, analgesic, and antimicrobial properties, making them candidates for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic heptane ring and piperazine moiety can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone apart from similar compounds is its unique combination of structural features. The bicyclic heptane ring provides rigidity, while the piperazine moiety offers flexibility and the potential for diverse chemical modifications. The presence of the chlorophenyl methanone group adds to its reactivity and potential for further functionalization.

Properties

IUPAC Name

[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O.C2H2O4/c19-16-3-1-2-15(12-16)18(22)21-8-6-20(7-9-21)17-11-13-4-5-14(17)10-13;3-1(4)2(5)6/h1-3,12-14,17H,4-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWZBJRLVVLUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid
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[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid
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[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid
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[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid
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[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid
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[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid

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